5-((4-fluorobenzyl)oxy)-2-(4-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one
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Overview
Description
5-((4-fluorobenzyl)oxy)-2-(4-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one is a synthetic organic compound that belongs to the class of isoquinolinones This compound is characterized by the presence of fluorobenzyl and methylbenzyl groups attached to the isoquinolinone core
Preparation Methods
The synthesis of 5-((4-fluorobenzyl)oxy)-2-(4-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Isoquinolinone Core: The isoquinolinone core can be synthesized through a Pictet-Spengler reaction, where an appropriate aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using a fluorobenzyl halide and a suitable base.
Attachment of the Methylbenzyl Group: The methylbenzyl group can be attached through a Friedel-Crafts alkylation reaction using a methylbenzyl chloride and a Lewis acid catalyst.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
5-((4-fluorobenzyl)oxy)-2-(4-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where nucleophiles such as thiols or amines replace the fluorine atom.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the ether bond and formation of corresponding phenols and alcohols.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-((4-fluorobenzyl)oxy)-2-(4-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with neurotransmitter receptors, influencing neurological functions.
Comparison with Similar Compounds
5-((4-fluorobenzyl)oxy)-2-(4-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one can be compared with other isoquinolinone derivatives, such as:
5-((4-chlorobenzyl)oxy)-2-(4-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one: Similar structure but with a chlorine atom instead of fluorine, which may result in different chemical reactivity and biological activity.
5-((4-bromobenzyl)oxy)-2-(4-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one: Contains a bromine atom, which can influence its pharmacokinetic properties and interactions with biological targets.
5-((4-methylbenzyl)oxy)-2-(4-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one: Lacks the halogen substituent, which may affect its overall chemical and biological properties.
The uniqueness of this compound lies in the presence of the fluorobenzyl group, which can enhance its stability, lipophilicity, and ability to interact with specific molecular targets.
Biological Activity
The compound 5-((4-fluorobenzyl)oxy)-2-(4-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one is a derivative of isoquinoline that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C20H22FNO with a molecular weight of approximately 323.39 g/mol. The presence of the fluorobenzyl and methylbenzyl moieties is significant for its pharmacological properties.
Mechanisms of Biological Activity
Research indicates that compounds similar to This compound exhibit various biological activities, including:
- Antifungal Activity : Studies have demonstrated that isoquinoline derivatives can disrupt biological membranes in fungi, leading to cell death. Specifically, the compound shows superior activity against Pythium recalcitrans, a pathogenic oomycete .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, such as tyrosinase. Inhibition studies have shown that related compounds exhibit competitive inhibition with low IC50 values, indicating strong binding affinity .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications on the isoquinoline core significantly affect biological activity. For instance:
- The addition of a fluorobenzyl group enhances lipophilicity and may improve membrane permeability.
- Variations in the substituents on the benzene rings can alter the binding affinity to target enzymes or receptors.
Case Studies
- Antifungal Efficacy : A study focused on the antifungal properties of various isoquinoline derivatives, including our compound, demonstrated effective inhibition against Pythium recalcitrans. The results indicated that certain structural features are crucial for enhancing antifungal activity .
- Tyrosinase Inhibition : Another investigation into tyrosinase inhibitors highlighted several derivatives with notable inhibitory effects. The study reported IC50 values ranging from 0.09 to 0.18 μM for some compounds, suggesting that structural modifications could lead to enhanced inhibitory potency against tyrosinase .
Data Tables
Properties
IUPAC Name |
5-[(4-fluorophenyl)methoxy]-2-[(4-methylphenyl)methyl]-3,4-dihydroisoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FNO2/c1-17-5-7-18(8-6-17)15-26-14-13-21-22(24(26)27)3-2-4-23(21)28-16-19-9-11-20(25)12-10-19/h2-12H,13-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVAPJTSMQSBIAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCC3=C(C2=O)C=CC=C3OCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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